molecular formula C11H7NO5 B13714764 5-(3-Carboxyphenyl)isoxazole-3-carboxylic Acid

5-(3-Carboxyphenyl)isoxazole-3-carboxylic Acid

Cat. No.: B13714764
M. Wt: 233.18 g/mol
InChI Key: DKSWRFGYCPYALJ-UHFFFAOYSA-N
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Description

5-(3-Carboxyphenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is characterized by the presence of a carboxyphenyl group attached to the isoxazole ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxyphenyl)isoxazole-3-carboxylic Acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then treated with acetic anhydride to yield the nitrile oxide intermediate. This intermediate undergoes a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. Additionally, metal-free synthetic routes are being explored to reduce the environmental impact and cost associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxyphenyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, alcohols, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(3-Carboxyphenyl)isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Carboxyphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
  • 5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid
  • 5-Cyclopropylisoxazole-3-carboxylic Acid

Uniqueness

5-(3-Carboxyphenyl)isoxazole-3-carboxylic Acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

Molecular Formula

C11H7NO5

Molecular Weight

233.18 g/mol

IUPAC Name

5-(3-carboxyphenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H7NO5/c13-10(14)7-3-1-2-6(4-7)9-5-8(11(15)16)12-17-9/h1-5H,(H,13,14)(H,15,16)

InChI Key

DKSWRFGYCPYALJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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